molecular formula C7H10O3 B2384702 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane] CAS No. 40025-75-0

6-Oxaspiro[bicyclo[3.1.0]hexane-3,2'-[1,3]dioxolane]

Cat. No.: B2384702
CAS No.: 40025-75-0
M. Wt: 142.154
InChI Key: UVCABEDLUSSYQX-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into various enzyme active sites, potentially inhibiting or modifying their activity. This compound can also interact with cellular membranes, affecting their fluidity and permeability. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] can be compared with other spiro compounds, such as:

    6-Oxaspiro[bicyclo[3.1.0]hexane-2,2’-[1,3]dioxolane]: This compound has a similar structure but differs in the position of the spiro linkage.

    Spiro[cyclopropane-1,2’-[1,3]dioxolane]: This compound lacks the bicyclo[3.1.0]hexane ring system, making it less rigid and potentially less stable.

    Spiro[cyclopentane-1,2’-[1,3]dioxolane]: This compound has a cyclopentane ring instead of a bicyclo[3.1.0]hexane ring, affecting its chemical reactivity and stability.

The uniqueness of 6-Oxaspiro[bicyclo[3.1.0]hexane-3,2’-[1,3]dioxolane] lies in its rigid spiro structure, which imparts stability and specific reactivity patterns that are valuable in various research and industrial applications .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-6-oxabicyclo[3.1.0]hexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-9-7(8-1)3-5-6(4-7)10-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCABEDLUSSYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3C(C2)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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